Bisphenol A bis(diphenylphosphat)

Übersicht

Beschreibung

Bisphenol A bis(diphenyl phosphate) is a halogen-free flame retardant commonly used in various plastics. It is particularly effective in polymer blends of engineering plastics such as polyphenylene oxide/high impact polystyrene and polycarbonate/acrylonitrile butadiene styrene, which are often used to manufacture casings for electrical items like televisions, computers, and home appliances .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

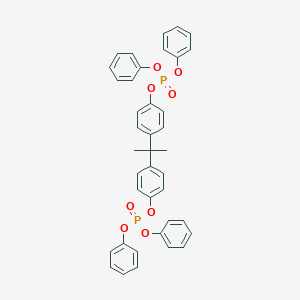

BDP is characterized by its molecular formula and consists of two diphenyl phosphate groups linked to a bisphenol A moiety. The compound exhibits favorable properties such as low volatility, high thermal stability, and excellent hydrolytic stability, which are essential for its applications in engineering plastics and other materials.

Industrial Applications

-

Flame Retardant in Plastics

- BDP is primarily used as a flame retardant for various engineering plastics, including:

- Polycarbonate (PC)

- Acrylonitrile Butadiene Styrene (ABS)

- Polyphenylene Oxide (PPO)

- High Impact Polystyrene (HIPS)

- Its incorporation into these materials significantly improves their fire resistance, making them suitable for applications in electronics, automotive parts, and construction materials .

- BDP is primarily used as a flame retardant for various engineering plastics, including:

- Textiles and Fibers

- Coatings and Adhesives

- Microencapsulation

Environmental and Health Considerations

Research has indicated potential developmental toxicity associated with BDP exposure. In studies involving zebrafish models, parental exposure to environmentally relevant concentrations of BDP resulted in vascular disorders in offspring due to alterations in DNA and RNA methylation patterns . This highlights the importance of assessing both the benefits and risks associated with BDP use in consumer products.

Case Studies

Case Study 1: Flame Retardancy in Electronics

- A study evaluated the effectiveness of BDP as a flame retardant in PC/ABS blends used for electronic casings. The results indicated that incorporating BDP improved the UL-94 flammability rating from V-2 to V-0, demonstrating enhanced safety for consumer electronics .

Case Study 2: Textile Applications

- In textile applications, BDP-treated fabrics showed a significant reduction in flammability compared to untreated samples. Tests revealed that BDP-treated textiles met stringent fire safety standards required for commercial upholstery .

Technical Data Overview

| Property | Value |

|---|---|

| Appearance | Colorless liquid |

| Density at 25°C | 1.28 g/cm³ |

| Viscosity at 25°C | 18,000 mPa·s |

| Phosphorus content | 9% |

| Acid value | ≤0.1 mg KOH/g |

| Water content | ≤0.1% |

Wirkmechanismus

Target of Action

Bisphenol A bis(diphenyl phosphate) (BDP), also known as Fyrolflex BDP, is primarily targeted towards plastics and polymers . It is used in polymer blends of engineering plastics, such as PPO/HIPS and PC/ABS . The primary targets are the polymer matrices where it acts as a flame retardant .

Mode of Action

BDP acts as a flame retardant . It is formed by the transesterification of bisphenol A with triphenyl phosphate . The flame retardant mechanism of BDP combines condensed phase and gas phase mechanisms such as the catalysis effect, char-forming effect, gas activity, and the improved thermal stability of char layer .

Biochemical Pathways

The biochemical pathways involved in the action of BDP are primarily related to its flame retardant properties . The compound interacts with the polymer matrix, altering its combustion properties and reducing its flammability . The exact biochemical pathways are complex and involve a series of reactions that lead to the formation of a char layer, which acts as a barrier against further combustion .

Result of Action

The primary result of BDP’s action is the reduction of flammability in the materials it is applied to . By acting as a flame retardant, BDP can significantly reduce the risk of fire in products made from the polymers it is used with . This includes common items like TVs, computers, and home appliances .

Action Environment

The action of BDP is influenced by the environmental conditions it is exposed to. Its flame retardant properties are most effective under conditions of high heat, as would be encountered in a fire . Additionally, the compound’s stability and efficacy may be affected by factors such as humidity and exposure to light. Bdp is known for its excellent hydrolytic stability and high thermal stability , suggesting it remains effective under a wide range of environmental conditions.

Biochemische Analyse

Biochemical Properties

Bisphenol A bis(diphenyl phosphate) is primarily used in the manufacturing of various plastics and epoxy resins

Cellular Effects

Studies on Bisphenol A (BPA), a related compound, suggest that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is formed by the transesterification of bisphenol A with triphenyl phosphate

Temporal Effects in Laboratory Settings

Bisphenol A bis(diphenyl phosphate) is a halogen-free flame retardant used in plastics , suggesting it has stability and long-term effects in these materials.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Bisphenol A bis(diphenyl phosphate) is typically synthesized through the transesterification of bisphenol A with triphenyl phosphate. The process involves heating phosphorus oxychloride with a catalyst, followed by the addition of bisphenol A. The mixture is then heated to specific temperatures in stages, with the addition of molten phenol at certain points to facilitate the reaction. The final product is obtained after purification and distillation .

Industrial Production Methods: In industrial settings, the continuous production method involves reacting bisphenol A with diphenyl phosphoryl chloride in the presence of a catalyst at controlled temperatures. This method ensures high purity and yield, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: Bisphenol A bis(diphenyl phosphate) primarily undergoes transesterification reactions. It can also participate in substitution reactions due to the presence of phenyl groups.

Common Reagents and Conditions:

Transesterification: Triphenyl phosphate, phosphorus oxychloride, phenol, and a catalyst such as aluminum chloride.

Substitution: Various phenolic compounds under acidic or basic conditions.

Major Products: The major product of these reactions is bisphenol A bis(diphenyl phosphate) itself, with phenol as a byproduct in some cases .

Vergleich Mit ähnlichen Verbindungen

Resorcinol bis(diphenyl phosphate): Another flame retardant used in similar applications.

Triphenyl phosphate: A simpler phosphate ester used as a flame retardant.

Bisphenol A bis(diphenyl phosphate) oligomer: A higher molecular weight version with similar properties.

Uniqueness: Bisphenol A bis(diphenyl phosphate) is unique due to its high efficiency as a flame retardant and its ability to enhance the thermal stability of polymers. Its halogen-free nature makes it an environmentally friendly alternative to traditional flame retardants .

Biologische Aktivität

Bisphenol A bis(diphenyl phosphate) (BDP) is a chemical compound increasingly recognized for its applications as a flame retardant and plasticizer. However, its biological activity, particularly regarding developmental toxicity and endocrine disruption, raises significant concerns. This article explores the biological activity of BDP, emphasizing its effects on health and the environment, supported by recent research findings and case studies.

BDP is synthesized through the transesterification of bisphenol A and diphenyl phosphate. The resulting compound exhibits various functional groups that contribute to its chemical stability and flame-retardant properties. Its molecular formula is CHOP, with a molecular weight of approximately 442.48 g/mol.

1. Developmental Toxicity

Recent studies have highlighted the developmental toxicity of BDP, particularly in aquatic models. A notable study conducted on adult zebrafish exposed to BDP at concentrations ranging from 30 to 30,000 ng/L for 28 days revealed significant vascular developmental issues in offspring. Specifically, exposure to lower concentrations (30 and 300 ng/L) resulted in alterations in blood vessel morphology and function due to interference with DNA and RNA methylation processes. This study identified 378 hypomethylated and 350 hypermethylated peaks in mRNA transcripts crucial for vascular development, implicating BDP in intergenerational toxicity through epigenetic modifications .

2. Endocrine Disruption

BDP has been classified as an endocrine disruptor, with potential impacts on hormone systems. Research indicates that exposure to BDP can lead to hormonal imbalances affecting reproductive health in animal models. For instance, studies have shown that organophosphate esters like BDP can disrupt thyroid hormone signaling pathways, potentially leading to developmental neurotoxic effects .

3. Toxicological Assessments

Toxicological assessments have categorized BDP as having low acute mammalian toxicity but raised concerns regarding its chronic effects. The U.S. EPA has reported varying degrees of reproductive, developmental, neurological, and repeated dose toxicity associated with BDP . The compound's potential for bioaccumulation and persistence in the environment further complicates its risk profile.

Case Study 1: Zebrafish Model

In a controlled laboratory setting, zebrafish were subjected to varying concentrations of BDP to assess developmental outcomes. The study found that even low concentrations could induce significant vascular anomalies in offspring, highlighting the compound's potential for transgenerational effects .

Case Study 2: Human Exposure Assessment

A systematic review indicated that BDP is frequently detected in indoor dust samples, suggesting widespread human exposure. The implications of this exposure are concerning given the compound's association with endocrine disruption and potential reproductive toxicity .

Data Summary

Eigenschaften

IUPAC Name |

[4-[2-(4-diphenoxyphosphoryloxyphenyl)propan-2-yl]phenyl] diphenyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H34O8P2/c1-39(2,31-23-27-37(28-24-31)46-48(40,42-33-15-7-3-8-16-33)43-34-17-9-4-10-18-34)32-25-29-38(30-26-32)47-49(41,44-35-19-11-5-12-20-35)45-36-21-13-6-14-22-36/h3-30H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQPNUOYXSVUVMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3)C4=CC=C(C=C4)OP(=O)(OC5=CC=CC=C5)OC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H34O8P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052720 | |

| Record name | 2,2-Bis[4-[bis(phenoxy)phosphoryloxy]phenyl]propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

692.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid; Pellets or Large Crystals | |

| Record name | Phosphoric acid, P,P'-[(1-methylethylidene)di-4,1-phenylene] P,P,P',P'-tetraphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

5945-33-5 | |

| Record name | Bisphenol A bis(diphenyl phosphate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5945-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bisphenol A tetraphenyl diphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005945335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, P,P'-[(1-methylethylidene)di-4,1-phenylene] P,P,P',P'-tetraphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2-Bis[4-[bis(phenoxy)phosphoryloxy]phenyl]propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-methylethylidene)di-4,1-phenylene tetraphenyl diphosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.368 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phosphoric acid, P,P'-[(1-methylethylidene)di-4,1-phenylene] P,P,P',P'-tetraphenyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.794 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.